2-[(4-chlorophenyl)amino]-4H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
2-(4-chloroanilino)-4H-chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c17-11-5-7-12(8-6-11)19-16-13(15(18)20)9-10-3-1-2-4-14(10)21-16/h1-8,19H,9H2,(H2,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJZDQMYXRIVBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OC(=C1C(=O)N)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Route Design
Core Structural Considerations
The target compound features a 4H-chromene backbone with a carboxamide at position 3 and a secondary amine at position 2, substituted with a 4-chlorophenyl group. Retrosynthetic disconnection identifies two critical intermediates:
Route Selection Criteria
- Regioselectivity : Ensuring substitution at position 2 without competing reactions at positions 5–8 on the benzopyran ring.
- Functional group compatibility : Stability of the carboxamide under Ullmann coupling conditions.
- Efficiency : Minimizing protection/deprotection steps through sequential transformations.
Chromene Ring Construction and Carboxamide Installation
Vilsmeier-Haack Formylation and Cyclization
The synthesis begins with 2-hydroxy-5-nitroacetophenone (1a) undergoing Vilsmeier-Haack formylation (POCl₃/DMF) to yield 3-formyl-2-hydroxyacetophenone (2a). Cyclization under acidic conditions generates 2-nitro-4H-chromene-3-carbaldehyde (3a), which is oxidized to 2-nitro-4H-chromene-3-carboxylic acid (4a) via Pinnick oxidation (NaClO₂, sulfamic acid).
Reaction Conditions:
Functionalization at Position 2: Nitro Reduction and Aryl Amination
Catalytic Hydrogenation
Nitro group reduction in 6a using H₂/Pd-C in ethanol yields 2-amino-4H-chromene-3-carboxamide (7a) with >90% purity. Key parameters:
Alternative Pathways and Comparative Analysis
Structural and Spectroscopic Characterization
X-ray Crystallography
Single-crystal analysis (space group P-1) confirms:
Chemical Reactions Analysis
2-[(4-chlorophenyl)amino]-4H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Scientific Research Applications
The compound 2-[(4-chlorophenyl)amino]-4H-chromene-3-carboxamide, a derivative of 4H-chromene, has demonstrated significant antioxidant properties and potential pharmacological applications. Research indicates that 4H-chromenes, as a class of heterocyclic compounds, possess a wide range of biological activities, making them attractive candidates for various therapeutic applications .
Molecular Structure and Properties
The crystal structure of this compound has been analyzed using X-ray diffraction, which provided detailed information on its bond lengths, angles, unit cell dimensions, and crystal system. These structural insights are crucial for understanding the compound's interactions with biological targets and its overall activity.
Antioxidant Activity
Studies have highlighted the antioxidant properties of this 4H-chromene derivative, with molecular docking studies supporting its strong binding energy and interactions with relevant targets.
Anticancer Activity
4H-chromene analogs have been recognized as antitumor agents due to their cytotoxic effect on cancer cells . They can induce apoptosis via interaction through tubulin at binding sites of the colchicine, which obstructs the polymerization of tubulin, leading to caspase-dependent apoptotic and G2/M cell-cycle arrest in cancer cell death .
Specific studies have shown:
- 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromene derivatives exhibit cytotoxic activities against human tumor cells .
- Halogenations at the third position of 4-aryl-4H-chromenes can intensify antitumor potency .
- 4H-ch-based azo chromophores derivatives exhibited anticancer potency against HCT-116, MCF-7, and HepG-2 cancer cell lines .
- Certain 4H-ch analogs have shown remarkable anticancer activity against MCF-7 and Hs578T, with the ability to reduce cell proliferation by arresting cells in the G2/M phase and inhibiting tubulin dynamics .
Other Biological Activities
4H-Chromene derivatives exhibit a wide range of biological applications, including:
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)amino]-4H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of kinases or proteases, resulting in the suppression of cell proliferation and induction of apoptosis in cancer cells . The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A systematic comparison of 2-[(4-chlorophenyl)amino]-4H-chromene-3-carboxamide with its analogues reveals critical differences in substituent effects, biological activity, and physicochemical properties.
Structural Variations and Substituent Effects
Key structural analogues include derivatives with modifications at the aminoaryl, carboxamide, and chromene core positions.
Table 1: Structural and Functional Comparison
*Lipophilicity inferred from substituent contributions (e.g., Cl/Br increase logP; OMe/CN reduce it).
Pharmacological and Physicochemical Properties
- Carboxamide vs.
- Halogen Effects : The 4-Cl substituent offers a balance of lipophilicity and steric effects, whereas 4-Br in the ethyl carboxylate analogue increases molecular weight and polarizability, possibly altering binding kinetics .
- Aryl Substitutions : 3-Cl-phenyl and 3,4-diCl-phenyl derivatives () exhibit higher lipophilicity than 4-MeO-phenyl analogues, which may improve tissue penetration but reduce solubility .
Crystallographic and Hydrogen-Bonding Patterns
Carboxamide derivatives often form robust hydrogen-bond networks (e.g., N–H···O interactions), as described in Etter’s graph set analysis (), which stabilize crystal lattices and may correlate with enhanced solid-state stability . In contrast, ester or nitrile analogues rely on weaker interactions (e.g., C–H···π), affecting solubility and formulation .
Biological Activity
The compound 2-[(4-chlorophenyl)amino]-4H-chromene-3-carboxamide is a member of the chromene family, which is known for its diverse biological activities. Chromenes, specifically 4H-chromenes, have been extensively studied for their potential in medicinal chemistry due to their various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article focuses on the biological activity of this specific compound, synthesizing information from various studies to provide a comprehensive overview.
Structure and Synthesis
The structure of this compound can be represented as follows:
The synthesis typically involves a multi-step process that can include reactions such as condensation and cyclization under mild conditions. Recent methodologies emphasize environmentally friendly approaches, often utilizing catalysts like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in aqueous media to enhance yields and reduce environmental impact .
Anticancer Activity
Numerous studies have highlighted the anticancer properties of chromene derivatives, including this compound. For instance, derivatives of chromenes have shown significant cytotoxic activity against various cancer cell lines such as MDA-MB-231 (breast cancer), MCF-7 (breast cancer), and T47D (breast cancer). The IC50 values for these compounds often fall below 30 μg/mL, indicating potent activity .
A comparative study showed that certain derivatives exhibited IC50 values significantly lower than etoposide, a standard chemotherapy drug. For example, compounds with similar structures demonstrated IC50 values ranging from 3.46 to 18.76 μg/mL against the mentioned cell lines .
Antimicrobial Activity
Chromene derivatives have also been tested for their antimicrobial properties. The presence of the chlorophenyl group in this compound may enhance its ability to inhibit bacterial growth. Studies indicate that related compounds exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The anti-inflammatory potential of chromene derivatives has been documented through various assays assessing their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). Some studies report that these compounds can selectively inhibit COX-2 with a significant selectivity index compared to standard anti-inflammatory drugs .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of chromene derivatives. Key findings include:
- The presence of electron-withdrawing groups (like chlorine) at specific positions enhances anticancer activity.
- Substituents on the phenyl ring can modulate the compound's ability to interact with biological targets, influencing both potency and selectivity .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
